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Introduction
ML192 is a selective inhibitor of the inwardly rectifying potassium (Kir) channel subfamily

Kir2.x.[1] Inwardly rectifying potassium channels are crucial in setting the resting membrane

potential and controlling cellular excitability in various cell types, including neurons,

cardiomyocytes, and endothelial cells.[2][3][4] Inhibition of these channels leads to membrane

depolarization, which can have significant downstream effects on cellular function, such as

modulating cell proliferation, differentiation, and influencing the shape of the cardiac action

potential.[2][3][5][6] This document provides detailed protocols for the use of ML192 (also

reported as ML133) in patch-clamp electrophysiology experiments to characterize its effects on

Kir2.1 channels.

Data Presentation
Table 1: Inhibitory Potency of ML133 on Kir2.1 Channels

Parameter Value Conditions

IC₅₀ 1.8 µM pH 7.4

IC₅₀ 9.1 µM pH 6.5

IC₅₀ 0.29 µM pH 8.5
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Data from manual whole-cell patch-clamp experiments on HEK293 cells stably expressing

Kir2.1.

Table 2: Selectivity Profile of ML133
Channel IC₅₀

mKir2.1 1.8 µM

hKir2.2 2.9 µM

hKir2.3 4.0 µM

hKir2.6 2.8 µM

rKir1.1 > 300 µM

rKir4.1 76 µM

hKir7.1 33 µM

hERG 4.3 µM

Data obtained at pH 7.4.[1]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for
Testing ML192
This protocol is designed for recording Kir2.1 currents from HEK293 cells stably expressing the

channel, but can be adapted for other cell types.

1. Solutions and Reagents:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4

with NaOH.

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5

MgATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH.
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ML192 Stock Solution: Prepare a 10 mM stock solution of ML192 in DMSO. Store at -20°C.

Dilute to the final desired concentrations in the external solution on the day of the

experiment.

2. Cell Preparation:

Culture HEK293 cells stably expressing Kir2.1 in appropriate media.

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70%

confluency.

Just before recording, transfer a coverslip to the recording chamber on the microscope stage

and perfuse with the external solution.

3. Pipette Preparation:

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal

solution.

Fire-polish the pipette tips to improve seal formation.

Fill the pipettes with the internal solution and ensure there are no air bubbles.

4. Recording Procedure:

Approach a single, healthy-looking cell with the patch pipette while applying slight positive

pressure.

Once the pipette touches the cell membrane (observed as an increase in resistance),

release the positive pressure to form a Giga-ohm seal (>1 GΩ).

Rupture the cell membrane by applying gentle suction to achieve the whole-cell

configuration.

Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.

5. Voltage-Clamp Protocol:
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Hold the cell at a holding potential of -20 mV.

Apply a voltage step to -120 mV for 500 ms to elicit the inward Kir2.1 current.

Follow with a voltage ramp from -120 mV to 0 mV over 1 second.

Return the potential to the holding potential of -20 mV.

Repeat this protocol every 30 seconds to monitor the current over time.

6. ML192 Application:

Establish a stable baseline recording of the Kir2.1 current for several minutes.

Perfuse the recording chamber with the external solution containing the desired

concentration of ML192.

Continuously record the current until a steady-state block is achieved.

To determine the dose-response relationship, apply increasing concentrations of ML192 in a

cumulative or non-cumulative manner.

7. Data Analysis:

Measure the peak inward current amplitude at -120 mV.

Normalize the current amplitude in the presence of ML192 to the baseline current.

Plot the normalized current as a function of the ML192 concentration and fit the data with a

Hill equation to determine the IC₅₀ and Hill coefficient.

Signaling Pathways and Workflows
Signaling Pathway of ML192 Action
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Caption: ML192 inhibits Kir2.1, leading to membrane depolarization.

Experimental Workflow for ML192 Characterization
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Caption: Workflow for patch-clamp analysis of ML192 effects.
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Caption: Downstream effects of Kir2.1 channel inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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